2-{[5-(2,4-dimethylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide
Description
This compound features a dihydropyrimidinone core substituted at the 2-position with a sulfanyl-acetamide moiety and at the 5-position with a 2,4-dimethylbenzenesulfonyl group. The acetamide side chain is further modified with a 3-fluoro-4-methylphenyl group. The dihydropyrimidinone scaffold is a well-known pharmacophore in medicinal chemistry, often associated with enzyme inhibition (e.g., dihydrofolate reductase, kinases) due to its ability to mimic purine or pyrimidine structures . The sulfonyl and thioether groups enhance electronic interactions, while the fluorine atom on the phenyl ring likely improves metabolic stability and lipophilicity compared to non-halogenated analogs. Structural characterization of such compounds typically employs X-ray crystallography, with refinement tools like SHELXL ensuring accurate atomic coordinate determination .
Properties
IUPAC Name |
2-[[5-(2,4-dimethylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3-fluoro-4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O4S2/c1-12-4-7-17(14(3)8-12)31(28,29)18-10-23-21(25-20(18)27)30-11-19(26)24-15-6-5-13(2)16(22)9-15/h4-10H,11H2,1-3H3,(H,24,26)(H,23,25,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFBNTNJCONHQOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC(=C(C=C3)C)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
N-(2,4-Dimethoxyphenyl)-2-({5-[(4-ethylphenyl)sulfonyl]-6-oxo-1,6-dihydro-2-pyrimidinyl}sulfanyl)acetamide
- Key Differences: Sulfonyl Group: Replaces the 2,4-dimethylbenzenesulfonyl in the target compound with a 4-ethylphenylsulfonyl group. Acetamide Substituent: Uses a 2,4-dimethoxyphenyl group instead of the 3-fluoro-4-methylphenyl group. Methoxy groups enhance solubility but may decrease membrane permeability compared to the fluorine-containing analog.
- Hypothesized Impact : The ethyl and methoxy groups could alter pharmacokinetics (e.g., slower metabolic clearance) but might reduce target engagement in hydrophobic binding pockets.
Pharmacopeial Compounds (m, n, o)
- Key Differences: These compounds feature tetrahydropyrimidin-1(2H)-yl moieties and phenoxy-acetamide side chains, diverging significantly from the dihydropyrimidinone-thioether scaffold of the target compound. Stereochemical complexity (e.g., (2S,4S,5S) configurations) suggests tailored interactions with chiral biological targets, such as proteases or GPCRs.
- Hypothesized Impact: The phenoxy group and stereochemistry may confer selectivity for specific enzymatic or receptor targets, but the lack of a sulfonyl-thioether system could limit electronic interactions critical for the target compound’s mechanism.
Tabulated Structural and Property Comparison
Table 1: Structural and Hypothetical Property Comparison
*Estimated using average atomic masses.
†Based on formula provided in .
Research Findings and Implications
- Synthetic Feasibility : The thioether linkage in the target compound may offer synthetic advantages over ether or amine linkages seen in analogs, enabling modular derivatization .
- Crystallographic Validation : Tools like SHELXL ensure precise structural determination, critical for structure-activity relationship (SAR) studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
